molecular formula C18H14ClN5 B14966482 N-(3-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966482
M. Wt: 335.8 g/mol
InChI Key: GCIPYEUVGUOZRQ-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and it is substituted with a 3-chlorophenylmethyl and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative .

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 3-chlorophenylmethyl group may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research .

Properties

Molecular Formula

C18H14ClN5

Molecular Weight

335.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14ClN5/c19-14-6-4-5-13(9-14)10-20-17-16-11-23-24(18(16)22-12-21-17)15-7-2-1-3-8-15/h1-9,11-12H,10H2,(H,20,21,22)

InChI Key

GCIPYEUVGUOZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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